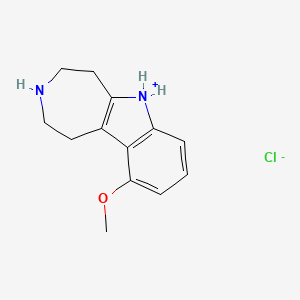
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is a complex organic compound belonging to the class of azepinoindoles. This compound is characterized by its unique structure, which includes a hexahydroazepine ring fused to an indole moiety with a methoxy group at the 10th position. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. This is followed by N-alkylation to introduce the azepine ring. The methoxy group can be introduced via methylation reactions using reagents like methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and polymers with specific properties .
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets in the body. It is known to act on serotonin receptors, particularly the 5-HT2A receptor, where it functions as an agonist. This interaction leads to the modulation of neurotransmitter release and has implications for mood regulation and other neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tabernanthalog fumarate: Another azepinoindole derivative with similar structural features but different functional groups.
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole fumarate: Shares the hexahydroazepine and indole core but differs in the position and type of substituents .
Uniqueness
1,2,3,4,5,6-Hexahydro-10-methoxy-azepino(4,5-b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 10th position and the hydrochloride salt form contribute to its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
15923-44-1 |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
10-methoxy-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-16-12-4-2-3-11-13(12)9-5-7-14-8-6-10(9)15-11;/h2-4,14-15H,5-8H2,1H3;1H |
InChI-Schlüssel |
FBPVLQAILDCYON-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C3=C([NH2+]2)CCNCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

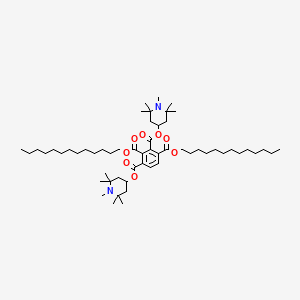
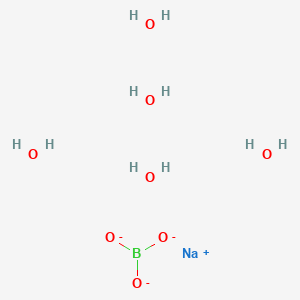
![5-[2,4,5-tris(3,5-dicarboxyphenyl)-3,6-dimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13740037.png)
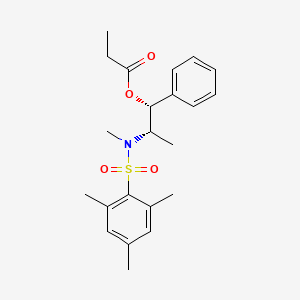

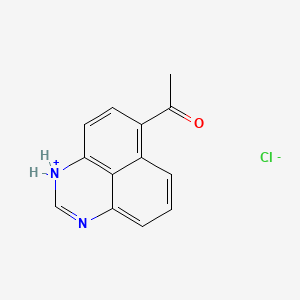

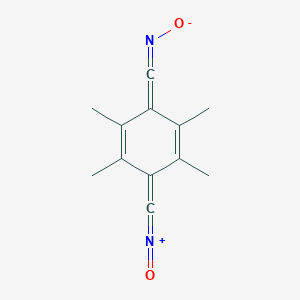
![1-[3-(2-methylphenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13740070.png)

